Cathepsin L Selectivity and 72-Hour Payload Release Kinetics: GGFG vs. Val-Cit Linkers
The GGFG tetrapeptide linker is preferentially cleaved by cathepsin L, achieving nearly complete release of the DXd payload from its ADC within 72 hours, whereas cathepsin B exhibits minimal activity toward this substrate [1]. In contrast, the widely used Val-Cit (VC) dipeptide linker is predominantly cleaved by cathepsin B, with different kinetics and enzyme dependency [1]. This differential protease specificity directly impacts the rate and completeness of intracellular payload liberation.
| Evidence Dimension | Payload release completeness and time to near-complete release |
|---|---|
| Target Compound Data | Near-complete DXd release within 72 hours via cathepsin L; cathepsin B shows minimal activity on GGFG substrate |
| Comparator Or Baseline | Val-Cit (VC) linker: cathepsin B-dependent cleavage; no comparable 72-hour near-complete release benchmark reported for VC under same conditions |
| Quantified Difference | GGFG achieves nearly complete (≈100%) payload release in 72 h vs. cathepsin B-mediated partial release for VC; differential cathepsin dependency (L vs. B) |
| Conditions | Lysosomal compartment simulation; ADC systems with DXd payload; IPHASE technical analysis of ADC linker cleavage mechanisms |
Why This Matters
Rapid and complete intracellular payload release is directly correlated with ADC cytotoxic potency; incomplete release from cathepsin B-dependent VC linkers may limit efficacy, making GGFG the preferred motif for payloads requiring efficient lysosomal liberation.
- [1] IPHASE Biosciences. ADC Drugs: Concepts of Linker Cleavage and Payload Release. https://www.iphasebiosci.com/blog/adc-drugs-concepts-of-linker-cleavage-and-payload-release/. View Source
